2-[(Tetrahydropyran-2-yl)thio]ethanol
Description
2-[(Tetrahydropyran-2-yl)thio]ethanol (C₇H₁₄O₂S) is a sulfur-containing derivative of ethanol, where the hydroxyl group is replaced by a thioether linkage to a tetrahydropyran (THP) ring. The THP moiety is a six-membered oxygen heterocycle, and the sulfur atom bridges the ethanol group to the 2-position of the ring. This compound’s unique structure confers distinct physicochemical properties, such as moderate polarity, stability under acidic conditions, and reactivity toward oxidation.
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-(oxan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14O2S/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 |
InChI Key |
XMLWTBLHRQEJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)SCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural analogs of 2-[(Tetrahydropyran-2-yl)thio]ethanol include oxygen-linked ethers, positional isomers, and amino-substituted derivatives. Key differences arise from functional group substitutions, ring position, and molecular geometry.
Functional Group Variations
Thioether vs. Ether Analogs
The oxygen-linked analog, 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol (CAS 2162-31-4), replaces the sulfur atom with oxygen. This substitution significantly alters properties:
- Molar Mass : The thioether compound (162.24 g/mol) has a higher molar mass than its ether counterpart (146.18 g/mol) due to sulfur’s greater atomic weight .
- Reactivity : Thioethers are more nucleophilic and prone to oxidation (e.g., forming sulfoxides), whereas ethers are generally inert under similar conditions.
- Stability : THP ethers are acid-labile protecting groups, while thioethers resist acidic hydrolysis, making them suitable for different synthetic strategies .
Amino-Substituted Derivatives
Compounds like 2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol (CAS 786684-00-2) feature an amino (-NH-) linkage.
Positional Isomerism
The position of the substituent on the THP ring influences steric and electronic effects:
- 2-Position (Target Compound) : Adjacent to the oxygen atom in the THP ring, creating a sterically hindered environment.
- 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 14774-37-9): The 4-position offers a linear spatial arrangement, possibly enhancing crystallinity or solubility .
Physicochemical Properties
| Compound Name | CAS Number | Molar Mass (g/mol) | Density (g/mL) | Functional Group | Position on THP | Key Reactivity Notes |
|---|---|---|---|---|---|---|
| This compound | Not Available | 162.24 | ~1.12 (est.) | Thioether (S) | 2 | Oxidizes to sulfoxides; acid-stable |
| 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol | 2162-31-4 | 146.18 | 1.077 | Ether (O) | 2 | Acid-labile; inert to oxidation |
| 2-(Tetrahydro-2H-pyran-3-yl)ethanol | 1050493-77-0 | 130.18 | N/A | Alcohol (direct) | 3 | Higher solubility in nonpolar solvents |
| 2-[(Tetrahydro-2H-pyran-4-yl)amino]ethanol | 786684-00-2 | 145.20 | N/A | Amino (NH) | 4 | Forms hydrogen bonds; basic pH sensitivity |
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